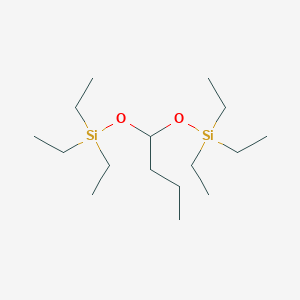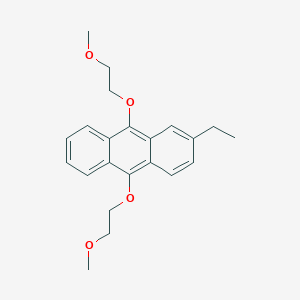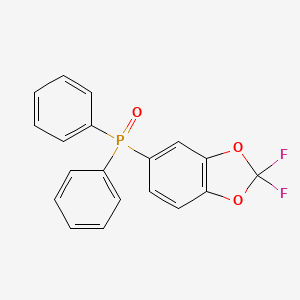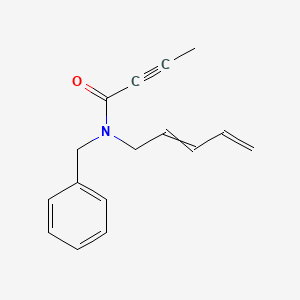
3,3,7,7-Tetraethyl-5-propyl-4,6-dioxa-3,7-disilanonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Bis(triethylsiloxy)butane is an organosilicon compound with the molecular formula C16H38O2Si2. It is a derivative of butane where two hydrogen atoms are replaced by triethylsiloxy groups. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Bis(triethylsiloxy)butane can be synthesized through the reaction of butane-1,1-diol with triethylsilyl chloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
Butane-1,1-diol+2(Triethylsilyl chloride)→1,1-Bis(triethylsiloxy)butane+2(Hydrochloric acid)
Industrial Production Methods
Industrial production of 1,1-Bis(triethylsiloxy)butane follows similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Bis(triethylsiloxy)butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols.
Reduction: Reduction reactions can convert it back to butane-1,1-diol.
Substitution: The triethylsiloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or acids can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Butane-1,1-diol.
Substitution: Various substituted butane derivatives.
Applications De Recherche Scientifique
1,1-Bis(triethylsiloxy)butane is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: In the study of enzyme interactions and as a model compound for understanding silicon-based biochemistry.
Industry: Used in the production of silicone-based materials and as a surfactant in various formulations.
Mécanisme D'action
The mechanism of action of 1,1-Bis(triethylsiloxy)butane involves its ability to interact with various molecular targets through its siloxy groups. These interactions can lead to the formation of stable complexes, which can alter the physical and chemical properties of the target molecules. The pathways involved include:
Hydrogen bonding: With hydroxyl groups.
Van der Waals interactions: With hydrophobic regions of molecules.
Covalent bonding: Under specific conditions, forming siloxane linkages.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1-Bis(trimethylsiloxy)butane
- 1,1-Bis(triphenylsiloxy)butane
- 1,1-Bis(dimethylsiloxy)butane
Uniqueness
1,1-Bis(triethylsiloxy)butane is unique due to its triethylsiloxy groups, which provide a balance between hydrophobicity and reactivity. This makes it more versatile compared to its trimethyl or triphenyl counterparts, which are either too hydrophobic or too bulky for certain applications.
Propriétés
Numéro CAS |
530113-82-7 |
|---|---|
Formule moléculaire |
C16H38O2Si2 |
Poids moléculaire |
318.64 g/mol |
Nom IUPAC |
triethyl(1-triethylsilyloxybutoxy)silane |
InChI |
InChI=1S/C16H38O2Si2/c1-8-15-16(17-19(9-2,10-3)11-4)18-20(12-5,13-6)14-7/h16H,8-15H2,1-7H3 |
Clé InChI |
XBGVVBKIWPPRMY-UHFFFAOYSA-N |
SMILES canonique |
CCCC(O[Si](CC)(CC)CC)O[Si](CC)(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzeneacetic acid, 2-[4-(methylthio)phenyl]-2-oxoethyl ester](/img/structure/B14236462.png)

![[(2R)-1-hydroxy-3-phenylpropan-2-yl]sulfamic acid](/img/structure/B14236479.png)
![(2S,3S)-2-(4-Nitrophenyl)-1,5-dioxaspiro[5.5]undecan-3-amine](/img/structure/B14236491.png)
![(2R)-2-amino-3-[1-(1-aminoethylideneamino)propan-2-ylsulfanyl]propanoic Acid](/img/structure/B14236497.png)


![Thieno[3,4-b]-1,4-dioxin, 5-hexyl-2,3-dihydro-](/img/structure/B14236508.png)



![(2R,3R)-2,3-Dihydroxy-3-{[(2R)-1-hydroxy-3-oxopropan-2-yl]oxy}propanal](/img/structure/B14236547.png)
![Bicyclo[2.2.2]octan-2-imine](/img/structure/B14236556.png)

